2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(3-methoxyphenyl)acetamide
Description
The compound 2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(3-methoxyphenyl)acetamide is a pyridopyrimidine-based acetamide derivative. Its structure features a pyrido[2,3-d]pyrimidine core substituted with methoxy and methyl groups at positions 5, 1, and 6, along with a 3-methoxyphenylacetamide moiety. The presence of methoxy and methyl groups may influence solubility and metabolic stability, as seen in related compounds .
Properties
IUPAC Name |
2-(5-methoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5/c1-11-9-20-17-15(16(11)28-4)18(25)23(19(26)22(17)2)10-14(24)21-12-6-5-7-13(8-12)27-3/h5-9H,10H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWUJVCIZRNACV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related acetamide derivatives from the evidence, focusing on core heterocycles, substituents, physicochemical properties, and reported activities.
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Insights
Core Heterocycle Variations: The pyrido[2,3-d]pyrimidine core in the target compound is less common in the evidence compared to thieno[2,3-d]pyrimidine (e.g., ) and pyrazolo[3,4-d]pyrimidine (e.g., ). Pyrido-pyrimidine derivatives are typically associated with kinase inhibition, while thieno-pyrimidines often serve as synthetic intermediates or antimicrobial agents .
Substituent Effects :
- Methoxy Groups : The 3-methoxyphenyl group in the target compound is structurally similar to substituents in (4-methoxyphenyl) and (2-methoxyphenyl). Methoxy groups enhance lipophilicity and may influence receptor binding .
- Methyl Groups : The 1,6-dimethyl substitution on the pyrido-pyrimidine core may reduce metabolic oxidation compared to ethyl or chlorinated substituents in other analogs (e.g., ).
Physicochemical Properties :
- The target compound’s lack of reported melting point or molecular weight contrasts with analogs like (mp 160–161°C) and (mp 230–232°C). Higher melting points in dichlorophenyl derivatives (e.g., ) suggest stronger intermolecular forces due to halogenation.
Biological Activity :
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